methyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Description
METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a naphthalene ring fused to an isoindole structure, with a methyl ester group attached to the carboxylate moiety
Properties
Molecular Formula |
C20H13NO4 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
methyl 2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H13NO4/c1-25-20(24)14-7-9-16-17(11-14)19(23)21(18(16)22)15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |
InChI Key |
DCNSLSHPOLJFAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-2-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to form the intermediate isoindole derivative. This intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in metabolic pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- NAPHTHALENE-2-CARBOXYLIC ACID
- PHTHALIC ANHYDRIDE
- METHYL PHTHALATE
Uniqueness
METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its fused naphthalene-isoindole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
